molecular formula C7H10BrClN2 B1404187 (2-Bromo-5-methylphenyl)hydrazine hydrochloride CAS No. 60481-41-6

(2-Bromo-5-methylphenyl)hydrazine hydrochloride

Cat. No. B1404187
CAS RN: 60481-41-6
M. Wt: 237.52 g/mol
InChI Key: RBFHXUAVVSQTSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(2-Bromo-5-methylphenyl)hydrazine hydrochloride” is 1S/C7H9BrN2.ClH/c1-5-3-2-4-6 (10-9)7 (5)8;/h2-4,10H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“(2-Bromo-5-methylphenyl)hydrazine hydrochloride” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Organic Synthesis and Reaction Studies

  • Synthesis of Pyrazoles and Isoxazoles: Research demonstrates the utility of bromo hydrazine derivatives in synthesizing a variety of heterocyclic compounds. For instance, reactions with morpholine and diethylamine can lead to allylic rearrangement and the formation of pyrazoles and isoxazoles, indicating the versatility of these compounds in organic synthesis (Potkin, Petkevich, & Kurman, 2007).
  • Crystallographic and DFT Studies: A novel bromo hydrazine derivative has been synthesized, showcasing its potential in crystallography and computational chemistry for understanding molecular structures and interactions. Such studies provide insights into the electronic and structural properties of new compounds, aiding in the development of materials with specific characteristics (Lalvani et al., 2021).

Material Science and Chemistry

  • Fluorescence and Optical Properties: Compounds synthesized from bromo hydrazine derivatives have been explored for their fluorescence properties. These studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and optical devices. For example, acylhydrazone Cu(II) complexes exhibit enhanced fluorescence, suggesting their use in fluorescent probes or materials (Chang-zheng, 2012).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing genetic defects and is suspected of causing cancer. It causes damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2-bromo-5-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFHXUAVVSQTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methylphenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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